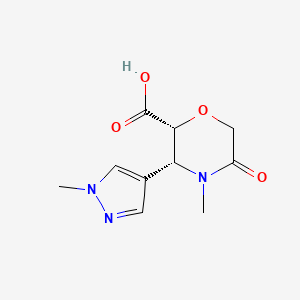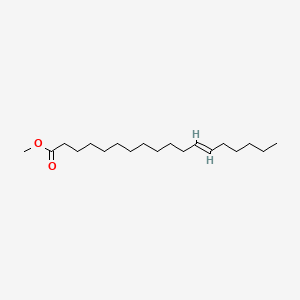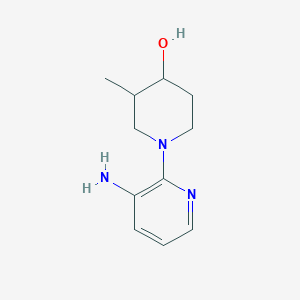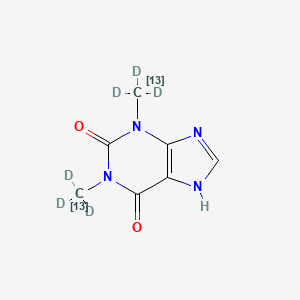
1-Isocyano-2-methoxy-2-methyl-propane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-2-methoxy-2-methyl-propane-d3 is a chemical compound with the molecular formula C6D3H8NO and a molecular weight of 116.176 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications.
Preparation Methods
The synthesis of 1-Isocyano-2-methoxy-2-methyl-propane-d3 involves several steps. One common method includes the reaction of 2-methoxy-2-methylpropane with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Isocyano-2-methoxy-2-methyl-propane-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-Isocyano-2-methoxy-2-methyl-propane-d3 is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stable isotope-labeled compound in various analytical techniques.
Biology: The compound is used in metabolic studies and tracer experiments to understand biological pathways and mechanisms.
Medicine: It is employed in the development of diagnostic agents and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 1-Isocyano-2-methoxy-2-methyl-propane-d3 involves its interaction with specific molecular targets. The isocyanide group can form complexes with metal ions, which can then participate in various catalytic processes. The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
1-Isocyano-2-methoxy-2-methyl-propane-d3 can be compared with other similar compounds, such as:
2-Isocyano-2-methyl-propane: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
1-Isocyano-2-methoxy-2-methyl-propane: The non-deuterated version of the compound, which is used in similar applications but does not provide the same level of precision in tracer studies.
The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for research applications requiring precise tracking and analysis.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
116.18 g/mol |
IUPAC Name |
1-isocyano-2-methyl-2-(trideuteriomethoxy)propane |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3/i4D3 |
InChI Key |
LJJFNFYPZOHRHM-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C)(C)C[N+]#[C-] |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)



![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)





